4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
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Overview
Description
4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is a complex organic compound that features a benzofuran moiety, an isoindole core, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran moiety, followed by the formation of the isoindole core, and finally the introduction of the piperidine ring. Common reagents used in these steps include:
- Benzofuran derivatives
- Isoindole precursors
- Piperidine derivatives
- Catalysts such as palladium or copper complexes
- Solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of cyclic structures from linear precursors.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Cyclization conditions: Acidic or basic catalysts, elevated temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione: Unique due to its specific combination of functional groups and structural features.
Other benzofuran derivatives: May share similar properties but differ in their specific applications and reactivity.
Isoindole derivatives: Often used in organic synthesis and medicinal chemistry.
Piperidine derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran moiety, an isoindole core, and a piperidine ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-(1-benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H17N3O5/c26-18-9-8-16(20(27)24-18)25-21(28)14-5-3-6-15(19(14)22(25)29)23-11-13-10-12-4-1-2-7-17(12)30-13/h1-7,10,16,23H,8-9,11H2,(H,24,26,27) |
InChI Key |
GRICLJZNEMDVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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